Fluorescein 5-maleimide

Übersicht

Beschreibung

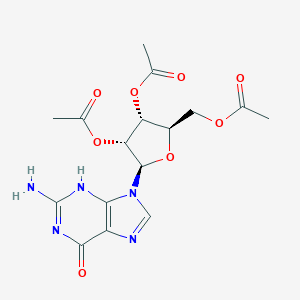

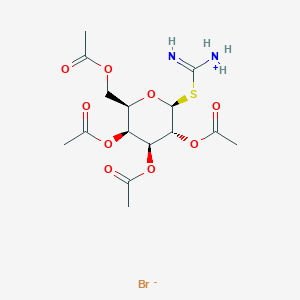

Fluorescein-5-maleimide is a high-performance derivative of fluorescein dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . This compound is a fluorescent thiol-reactive dye used to conjugate fluorescein to proteins .

Synthesis Analysis

Fluorescein-5-Maleimide is effective for labeling sulfhydryl-containing molecules . Maleimide groups react predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . At pH 7, the maleimide group is 1000 times more reactive toward a free sulfhydryl than to an amine .Molecular Structure Analysis

The molecular weight of Fluorescein-5-Maleimide is 427.36±3 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm .Chemical Reactions Analysis

Fluorescein-5-Maleimide is used for labeling sulfhydryl-containing molecules . The maleimide group reacts optimally with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond .Physical And Chemical Properties Analysis

Fluorescein-5-Maleimide has a molecular weight of 427.36±3 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm . The compound is soluble in DMF or DMSO .Wissenschaftliche Forschungsanwendungen

Protein Labeling

Fluorescein 5-maleimide is commonly used in protein labeling . It is a high-performance derivative of fluorescein dye, activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It labels proteins and other molecules having free thiols (cysteine side chains) .

Immunofluorescent Probes

Fluorescein 5-maleimide can be used to label antibodies for use as immunofluorescent probes . This allows for the visualization of the antibodies under a fluorescence microscope, providing valuable information about the location and function of the target protein within a cell .

Hybridization Probes

Fluorescein 5-maleimide can also be used to label oligonucleotides for hybridization probes . These probes can be used in various molecular biology techniques, such as fluorescence in situ hybridization (FISH), to detect and localize specific DNA sequences on chromosomes .

Gel and Western Blot Detection

Fluorescein 5-maleimide is used to detect proteins in gels and on Western blots . The fluorescein label allows for the visualization of the proteins under UV light, making it easier to identify and quantify the proteins of interest .

Sulfhydryl-containing Molecules Labeling

The maleimide group of Fluorescein 5-maleimide reacts predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . This makes it effective for labeling sulfhydryl-containing molecules .

As an alternative to disulfide reduction, sulfhydryls can be introduced via amine modification using N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane•HCl (Traut’s Reagent) . This expands the range of molecules that can be labeled with Fluorescein 5-maleimide .

Safety And Hazards

Fluorescein-5-Maleimide may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, do not breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAHOIUHVUJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226327 | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein 5-maleimide | |

CAS RN |

75350-46-8 | |

| Record name | Fluorescein 5-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fluorescein 5-maleimide reacts specifically with sulfhydryl groups (-SH), also known as thiol groups, present in proteins and other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescein moiety to the target.

A: Yes, F5M can be used to monitor conformational changes in proteins. For example, in studies on the herpes simplex virus single-strand binding protein ICP8, changes in fluorescence properties of attached F5M revealed a conformational change upon binding to single-stranded DNA. []

ANone: The molecular formula of F5M is C20H11NO6S, and its molecular weight is 389.37 g/mol.

A: F5M has an excitation maximum around 494 nm and an emission maximum around 518 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable probe for studying protein structure and interactions. [, , , ]

A: Yes, F5M is generally considered compatible with biological systems and is frequently used in cell-based assays and in vivo studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Fluorescein 5-maleimide is not known to exhibit catalytic properties. It primarily acts as a fluorescent label, utilizing its reactivity with sulfhydryl groups for covalent attachment to target molecules.

A: Yes, computational methods like molecular docking and molecular dynamics simulations can be employed to study the interaction of F5M with proteins, providing insights into binding sites and conformational changes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)